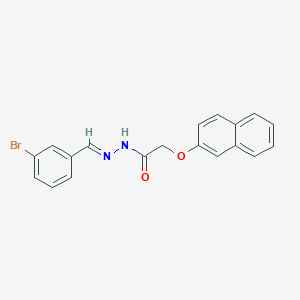![molecular formula C19H17N3O4S B5568960 2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide belongs to a class of compounds characterized by specific functional groups and a benzamide core structure. These compounds are often studied for their chemical and physical properties, and potential applications in various fields including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, compounds like sulpiride, with a similar structure, have been synthesized through a process involving carbon-14 labeling (Noel et al., 1972). Such synthesis methods can be intricate, involving several reaction stages to introduce specific functional groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the target compound, often involves a benzene ring substituted with various groups, influencing their chemical behavior and interactions. X-ray crystallography and spectroscopic methods are commonly used for structural analysis (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions based on their functional groups. For example, sulfonyl groups may participate in substitution reactions, influencing the compound's reactivity (Ife et al., 1989).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability under different conditions are key aspects of these compounds. The presence of specific groups like methoxy or sulfonyl can significantly affect these properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemicals, and pharmacological activities, are influenced by the structural components of the molecule. Benzamide derivatives often exhibit varied chemical behaviors based on the substituents present on the benzene ring (Kelley et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Structure-Activity Relationships : A study explored the structure-activity relationships in series of hypoglycemic benzoic acid derivatives, highlighting the chemical versatility and potential therapeutic applications of compounds structurally related to "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide" (Grell et al., 1998). This research provides a basis for understanding how structural modifications can influence biological activity, particularly in the context of developing antidiabetic agents.
Novel Electroactive Material : Another study utilized a drug with a similar sulfonyl benzamide structure as a novel electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This innovative application demonstrates the compound's utility in developing selective sensors for metal ions (Saleh & Gaber, 2001).
Biological Applications
Antisecretory Activity : Research into [(pyridylmethyl)sulfinyl]benzimidazoles, which share functional group similarities with "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide," revealed compounds with potent antisecretory activity by inhibiting the (H+,K+)-ATPase enzyme. This class of compounds, including pantoprazole, demonstrates significant therapeutic potential in treating gastric acid-related diseases (Kohl et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-phenyl-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-11-10-15(27(24,25)22-18-9-5-6-12-20-18)13-16(17)19(23)21-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDZCOAOUHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
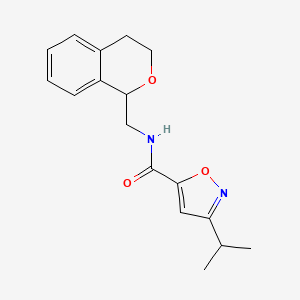
![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)
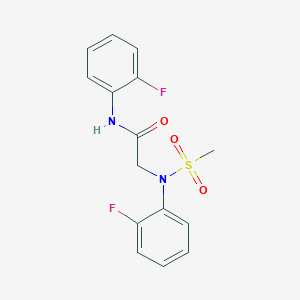
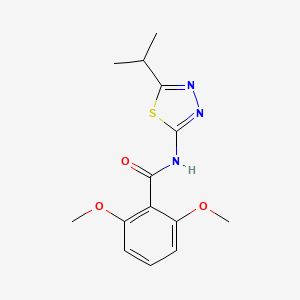
![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
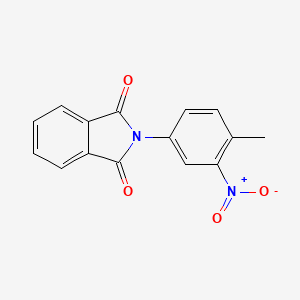
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
